
Aluminium tetracosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminium tetracosanoate, also known as aluminium behenate, is a chemical compound formed by the reaction of aluminium with tetracosanoic acid (behenic acid). This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is a white, waxy solid that is insoluble in water but soluble in organic solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aluminium tetracosanoate can be synthesized through the reaction of aluminium chloride with tetracosanoic acid in the presence of a solvent such as toluene. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, this compound is produced by reacting aluminium isopropoxide with tetracosanoic acid. The reaction is carried out in a solvent like hexane, and the product is isolated through filtration and drying.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming aluminium oxide and other by-products.
Reduction: This compound can be reduced under specific conditions, although such reactions are less common.
Substitution: this compound can participate in substitution reactions, where the tetracosanoate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminium hydride can be used.
Substitution: Various organic reagents can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Aluminium oxide and carbon dioxide.
Reduction: Aluminium metal and hydrocarbons.
Substitution: New aluminium compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Aluminium tetracosanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is used in the preparation of lipid-based drug delivery systems and as a stabilizer in biological assays.
Medicine: this compound is explored for its potential use in pharmaceuticals, particularly in controlled-release formulations.
Industry: It is used as a lubricant, anti-corrosive agent, and in the production of cosmetics and personal care products.
Wirkmechanismus
The mechanism of action of aluminium tetracosanoate involves its interaction with cellular membranes and proteins. It can alter membrane fluidity and permeability, affecting the function of membrane-bound enzymes and receptors. In drug delivery systems, it helps in the controlled release of active ingredients by forming stable complexes with the drug molecules.
Vergleich Mit ähnlichen Verbindungen
Aluminium stearate: Similar in structure but derived from stearic acid.
Aluminium palmitate: Derived from palmitic acid and has similar properties.
Aluminium oleate: Formed from oleic acid and used in similar applications.
Uniqueness: Aluminium tetracosanoate is unique due to its long carbon chain, which imparts distinct physical and chemical properties. Its high melting point and stability make it suitable for applications where other aluminium carboxylates may not perform as well.
Eigenschaften
CAS-Nummer |
98978-61-1 |
|---|---|
Molekularformel |
C72H141AlO6 |
Molekulargewicht |
1129.9 g/mol |
IUPAC-Name |
aluminum;tetracosanoate |
InChI |
InChI=1S/3C24H48O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26;/h3*2-23H2,1H3,(H,25,26);/q;;;+3/p-3 |
InChI-Schlüssel |
GMDOKCZPQTYLIF-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Al+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


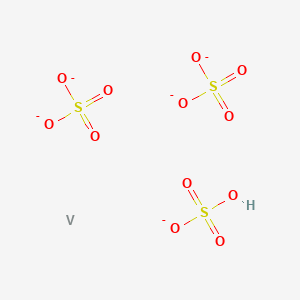


![Propanoic acid, 3-[(4-hydroxy-2,3,5-trimethylphenyl)thio]-](/img/structure/B12064441.png)
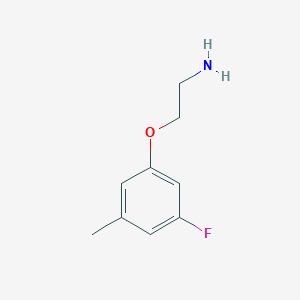
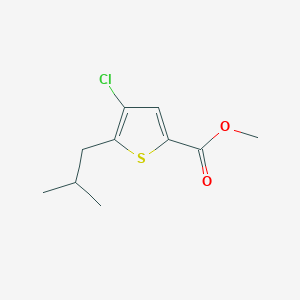


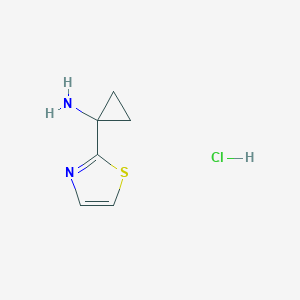

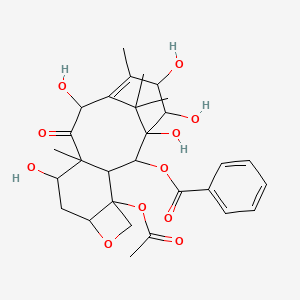

![[2-[(2-Nitrophenyl)methoxy]phenyl]methanamine](/img/structure/B12064491.png)
![Methyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B12064494.png)
